molecular formula C17H23NO2 B3276873 Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone CAS No. 649572-97-4

Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone

Cat. No. B3276873
CAS RN: 649572-97-4
M. Wt: 273.37 g/mol
InChI Key: QTCJMGOUQOSHRR-UHFFFAOYSA-N
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Description

Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone, also known as JNJ-42165279, is a novel compound with potential therapeutic applications in various fields of medicine. It belongs to the class of piperidine derivatives and has been extensively studied for its unique chemical and pharmacological properties. In

Mechanism of Action

Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone exerts its pharmacological effects by binding to the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum. The binding of Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone to the sigma-1 receptor modulates various intracellular signaling pathways, including calcium homeostasis, protein kinase C activity, and NMDA receptor function. This modulation results in the activation of various downstream effectors, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone has been shown to have several biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for pain management. It has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. Additionally, Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, making it a useful tool for studying the function of this receptor. Additionally, Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone has been shown to have low toxicity, making it safe for use in cell culture and animal studies. However, one limitation of Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone. One potential direction is the development of Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone analogs with improved pharmacological properties. Another potential direction is the investigation of the potential therapeutic applications of Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone in various fields of medicine, including neuroscience, pain management, and addiction treatment. Additionally, the elucidation of the molecular mechanisms underlying the pharmacological effects of Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone could provide insight into the function of the sigma-1 receptor and its role in various physiological processes.

Scientific Research Applications

Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone has been studied extensively for its potential therapeutic applications in various fields of medicine, including neuroscience, pain management, and addiction treatment. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the modulation of several physiological processes, including neurotransmitter release, ion channel activity, and cell survival. Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for pain management.

properties

IUPAC Name

cyclobutyl-[4-(2-methoxyphenyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-20-16-8-3-2-7-15(16)13-9-11-18(12-10-13)17(19)14-5-4-6-14/h2-3,7-8,13-14H,4-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCJMGOUQOSHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCN(CC2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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